![molecular formula C11H16ClN3S B1477583 3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine CAS No. 2092040-23-6](/img/structure/B1477583.png)
3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine
Overview
Description
3-Chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine (CETP) is an organic compound that is widely used in scientific research. It has been studied for its potential applications in biochemistry, physiology, and pharmacology. CETP has been used to study the mechanism of action of various compounds and their biochemical and physiological effects. In addition, CETP has been used to investigate the advantages and limitations of laboratory experiments.
Scientific Research Applications
Antimicrobial Activity
Compounds derived from tetrahydro-2H-thiopyran-4-yl, such as “3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine”, have shown strong activity against Candida spp. with MIC (Minimum Inhibitory Concentration) ranging from 1.95 to 15.62mg/ml . They also demonstrated strong activity against some strains of Candida spp. isolated from clinical materials .
Anticonvulsant Activity
The same compounds have also shown statistically significant anticonvulsant activity in the pentylenetetrazole model . Specifically, compounds 4a and 4n showed protection in the 6-Hz psychomotor seizure model .
Anti-Cancer Activity
Imidazole containing compounds, which can be synthesized from “3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine”, have shown potential as anticancer agents . For instance, (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one demonstrated anticancer activity against different cell lines such as A549, MCF-7, HepG2, and OVCAR-3 .
Antifungal Activity
The compounds derived from “3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine” have shown strong antifungal activity. They were found to be active against various strains of Candida spp., including those isolated from clinical materials .
Activity Against Gram-Positive Bacteria
These compounds have also been found to be active against Gram-positive bacteria with MIC ranging from 7.81 to 62.5mg/ml .
Potential Use in Drug Development
Given their broad range of biological activities, these compounds could be used as synthons in the development of new drugs . Their potential applications include the development of antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, and ulcerogenic drugs .
properties
IUPAC Name |
3-chloro-N-ethyl-N-(thian-4-yl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3S/c1-2-15(9-3-7-16-8-4-9)11-10(12)13-5-6-14-11/h5-6,9H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVINIJMGVNRSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSCC1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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